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Compound of Interest

Compound Name: Tos-PEG3-C2-methyl ester

Cat. No.: B15542467

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tos-PEG3-C2-methyl ester, a
heterobifunctional linker pivotal in the advancement of targeted protein degradation. Its unique
structural components make it a valuable tool in the synthesis of Proteolysis Targeting
Chimeras (PROTACS), a revolutionary class of therapeutics. This document details the
chemical properties, synthesis protocols, and the strategic role of this linker in the development
of novel protein degraders.

Core Chemical Properties

Tos-PEG3-C2-methyl ester is a versatile building block in the design and synthesis of
PROTACSs.[1] Its structure is meticulously designed with three key components: a tosyl group, a
three-unit polyethylene glycol (PEG) chain, and a methyl ester. Each of these imparts specific
functionalities that are crucial for its application in drug development.[1][2]

The tosyl group serves as an excellent leaving group, readily undergoing nucleophilic
substitution. This allows for the straightforward attachment of the linker to a nucleophilic
functional group, such as an amine or thiol, on a ligand for either the protein of interest (POI) or
an E3 ubiquitin ligase.[1][3][4] The three-unit PEG chain enhances the aqueous solubility and
cell permeability of the resulting PROTAC molecule.[1][4][5] The flexibility of the PEG chain is
also critical for the formation of a stable ternary complex between the target protein, the
PROTAC, and the E3 ligase.[1][5] Finally, the methyl ester can be hydrolyzed to a carboxylic
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acid, providing a reactive handle for subsequent conjugation, typically via amide bond

formation.[3][4][5]

Property Value Reference
Molecular Formula C17H2608S [4]
Molecular Weight 390.45 g/mol [4]

methyl 3-(2-(2-(2-((4-
IUPAC Name methylphenyl)sulfonyloxy)etho [4]

xy)ethoxy)ethoxy)propanoate

Canonical SMILES

CC1=CC=C(C=C1)S(=0)
(=0)0OCCOCCOCCOCCC(=0)
ocC

[4]

Colorless to light yellow oil or

Appearance ] [4]
solid
N Soluble in DMSO, ethanol, and
Solubility [4]
water
Recommended at -20°C for
Storage [4]

long-term stability

Role in PROTAC-Mediated Protein Degradation

PROTACSs are designed to harness the cell's own protein disposal machinery, the ubiquitin-

proteasome system (UPS), to selectively eliminate disease-causing proteins.[5][6] A PROTAC

molecule consists of two ligands connected by a linker; one ligand binds to a target protein of

interest (POI) and the other recruits an E3 ubiquitin ligase.[6] By bringing the POI and the E3

ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for

degradation by the proteasome.[5] The linker is a critical component that influences the

formation and stability of this ternary complex.[2][6]
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PROTAC-mediated protein degradation pathway.
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Experimental Protocols

The following protocols outline the general synthesis of a PROTAC using Tos-PEG3-C2-
methyl ester. These procedures can be adapted based on the specific ligands being used.

This protocol describes the initial conjugation of a ligand (for either the POI or E3 ligase)
containing a nucleophilic group (e.g., amine or thiol) to the Tos-PEG3-C2-methyl ester linker.

[5]

Materials:

Ligand with a nucleophilic group (amine or thiol)

Tos-PEG3-C2-methyl ester

Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

Non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)

Nitrogen or Argon atmosphere

Procedure:

Under an inert atmosphere, dissolve the ligand (1.0 equivalent) in the anhydrous solvent.[3]

e Add the base (2.0 equivalents) to the solution and stir for 10-15 minutes at room
temperature.[3][7]

 In a separate vial, dissolve the Tos-PEG3-C2-methyl ester (1.1 equivalents) in a minimal
amount of the anhydrous solvent.[7]

e Add the Tos-PEG3-C2-methyl ester solution dropwise to the ligand solution.[3]

« Stir the reaction mixture at room temperature or an elevated temperature (e.g., 50-80 °C)
until the reaction is complete, as monitored by LC-MS.[5]

e Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and
wash with water and brine.[5]
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.[5]

» Purify the resulting intermediate by flash column chromatography.[5]

This protocol details the conversion of the methyl ester to a carboxylic acid, which is necessary
for the subsequent amide coupling step.[3]

Materials:

Purified intermediate from Protocol 1

Tetrahydrofuran (THF) and water

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

1 M Hydrochloric acid (HCI)

Procedure:

Dissolve the purified intermediate (1.0 equivalent) in a mixture of THF and water.[5]

e Add LiOH (2-3 equivalents) and stir at room temperature until the hydrolysis of the methyl
ester is complete, as monitored by LC-MS.[2][5]

 Acidify the reaction mixture with dilute HCI to a pH of ~3-4.[2][6]
» Extract the product with an organic solvent and dry the organic layer.[5]
o Concentrate the organic layer to obtain the carboxylic acid intermediate.[5]

This final step involves coupling the carboxylic acid intermediate with the second ligand
(containing an amine group) to form the final PROTAC molecule.

Materials:
o Carboxylic acid intermediate from Protocol 2

e Amine-functionalized second ligand
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e Anhydrous DMF

e Peptide coupling agent (e.g., HATU or HBTU)
* Base (e.g., DIPEA)

Procedure:

o Dissolve the carboxylic acid intermediate (1.0 equivalent) and the second amine-
functionalized ligand (1.1 equivalents) in anhydrous DMF.[5]

e Add a peptide coupling agent (1.2 equivalents) and a base (2.0 equivalents).[5]
 Stir the reaction at room temperature overnight.[5]
* Monitor the reaction progress by LC-MS.

o Purify the final PROTAC molecule by preparative HPLC.[6]

Ligand 1
(Amine/Thiol)

Tos-PEG3-C2-methyl ester

Ligand1-PEG3-C2-methyl ester Ligand1-PEG3-C2-carboxylic acid

Final PROTAC
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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